molecular formula C4H8O3Se B1248610 3,4-Dihydroxyselenolane oxide

3,4-Dihydroxyselenolane oxide

Cat. No.: B1248610
M. Wt: 183.08 g/mol
InChI Key: RVGAOSAIWRSIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxyselenolane oxide (DHSox) is a water-soluble, cyclic selenoxide reagent that serves as a strong and selective oxidant for thiol groups in polypeptides. Its primary research application is in the field of oxidative protein folding, where it enables rapid and quantitative formation of native disulfide bonds in reduced proteins. Due to its high oxidation potential and selectivity across a wide pH range, DHSox facilitates clearer characterization of folding pathways compared to common disulfide reagents like oxidized glutathione (GSSG) or dithiothreitol (DTTox). It allows researchers to probe the reactivity and pKa of thiols, identify key disulfide-stabilized folding intermediates, and prepare misfolded protein species for structural studies. The utility of DHSox extends to acting as a chemical probe for folding mechanisms. The oxidation velocities and disulfide formation rate constants provide insights into the number of free thiol groups, the presence of weakly folded structures in polypeptide chains, and the conformational stability of intermediates. This makes DHSox an invaluable tool for delineating the flexible folding pathways that peptides and proteins choose depending on their environment. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C4H8O3Se

Molecular Weight

183.08 g/mol

IUPAC Name

1-oxo-1λ4-selenolane-3,4-diol

InChI

InChI=1S/C4H8O3Se/c5-3-1-8(7)2-4(3)6/h3-6H,1-2H2

InChI Key

RVGAOSAIWRSIJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C[Se]1=O)O)O

Synonyms

3,4-dihydroxyselenolane oxide

Origin of Product

United States

Synthesis and Chemical Derivatization of 3,4 Dihydroxyselenolane and Its Oxidized Form

Synthetic Routes to trans-3,4-Dihydroxyselenolane (DHS)

trans-3,4-Dihydroxyselenolane, often abbreviated as DHS, is a water-soluble, five-membered cyclic selenide (B1212193) that serves as the foundational precursor for DHSox and other derivatives. mdpi.comresearchgate.net Its synthesis is a critical first step, with established methods ensuring its availability for further chemical modification.

A primary and effective method for constructing the trans-3,4-dihydroxyselenolane ring system involves the nucleophilic ring-opening of a diepoxide. rsc.orgrsc.org This strategy leverages the high reactivity of strained epoxide rings towards strong nucleophiles. The reaction typically employs a suitable selenium-based nucleophile to attack the electrophilic carbon atoms of the epoxide.

Specifically, the synthesis can be achieved by reacting a diepoxide, such as 1,2:3,4-diepoxybutane, with freshly prepared selenium nucleophiles like sodium hydrogen selenide (NaHSe) or sodium diselenide (Na₂Se₂). rsc.orgrsc.org The use of selenium nucleophiles for the ring-opening of epoxides is a well-established and synthetically valuable transformation in organoselenium chemistry. researchgate.netresearchgate.netrsc.orgmdpi.com This approach directly installs the selenium heteroatom and establishes the desired trans stereochemistry of the two hydroxyl groups on the resulting selenolane ring. rsc.orgrsc.org

The synthesis of racemic trans-3,4-dihydroxyselenolane via the diepoxide route is a standard literature procedure. rsc.orgacs.org Iwaoka et al. (2001) reported the preparation of water-soluble d,l-trans-3,4-dihydroxyselenolane using this method. rsc.orgrsc.org This foundational synthesis provides the necessary starting material, DHS, which is utilized in subsequent oxidation reactions and derivatizations, including its transformation into various selenosugar derivatives. acs.orgnih.gov

Nucleophilic Opening of Diepoxides

Oxidation of DHS to 3,4-Dihydroxyselenolane Oxide (DHSox)

The conversion of trans-3,4-dihydroxyselenolane (DHS) to its oxidized form, this compound (DHSox), is a straightforward oxidation reaction. DHSox is a water-soluble cyclic selenoxide that functions as a potent and selective oxidant for thiol groups. vulcanchem.comspringernature.comnih.gov

The oxidation of the selenium atom in the DHS ring can be accomplished using various oxidizing agents. One reported method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) to afford the corresponding selenoxide, DHSox. rsc.org Hydrogen peroxide (H₂O₂) is also known to oxidize DHS to DHSox, a key step in the compound's redox cycle where it mimics the catalytic activity of enzymes like glutathione (B108866) peroxidase (GPx). mdpi.comrsc.org The resulting DHSox molecule contains a selenoxide (Se=O) functional group, while retaining the trans-3,4-dihydroxy configuration of the parent selenolane ring. vulcanchem.com

Design and Synthesis of Functionalized Derivatives of 3,4-Dihydroxyselenolane

The two hydroxyl groups on the DHS scaffold provide convenient handles for chemical modification, allowing for the design and synthesis of functionalized derivatives with tailored properties. mdpi.comresearchgate.net These modifications include the fusion of macrocycles and the conversion into complex selenosugar structures.

Researchers have synthesized novel derivatives by fusing a crown ether ring to the two hydroxyl groups of DHS. mdpi.comnih.gov These compounds, named DHS-crown-n (where n indicates the total number of oxygen atoms in the crown ether ring), are prepared through a coupling reaction between DHS and the corresponding ditosylate of a poly(ethylene glycol) chain in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.com

The synthesis of a series of these derivatives has been reported, demonstrating the versatility of this approach. mdpi.com

DerivativeCrown Ether SizeSynthetic YieldReference
DHS-crown-412-crown-4 (B1663920)40-59% mdpi.com
DHS-crown-515-crown-540-59% mdpi.com
DHS-crown-618-crown-6 (B118740)40-59% mdpi.com
DHS-crown-721-crown-740-59% mdpi.com

X-ray analysis of these derivatives revealed that the conformation of the DHS ring can change upon complexation with alkali metal ions, switching the orientation of the oxygen atoms from diaxial to diequatorial. mdpi.comnih.gov This conformational transition allows for the control of the derivative's redox catalytic activity through ion coordination. mdpi.comnih.gov

trans-3,4-Dihydroxyselenolane serves as a key starting material for the synthesis of racemic 4-selenothreofuranose derivatives, a class of selenosugars. acs.orgnih.gov The synthetic route involves an initial oxidation of DHS, followed by a seleno-Pummerer rearrangement. nih.govnih.govresearchgate.net This rearrangement is induced by treating the oxidized intermediate with an acid anhydride, such as acetic anhydride. researchgate.net

This method produces 4-selenothreofuranose derivatives in good yields, ranging from 77% to 99%, with a consistent α/β anomeric selectivity of approximately 7:3. acs.orgnih.govnih.gov The acetoxy group introduced at the anomeric position during the rearrangement can be subsequently displaced by various nucleophiles in the presence of a Lewis acid, further diversifying the range of accessible selenosugar structures. nih.govnih.gov

The reaction has been shown to be effective with various acid anhydrides, leading to a series of protected selenothreofuranose derivatives. researchgate.net

Starting MaterialReagentProductYieldReference
DHS (crude)Acetic Anhydride1-Acetoxy-2,3-diacetyl-4-selenothreofuranose77% researchgate.net
DHS (crude)Propionic Anhydride1-Propionyloxy-2,3-dipropionyl-4-selenothreofuranose99% researchgate.net
DHS (crude)Isobutyric Anhydride1-Isobutyryloxy-2,3-diisobutyryl-4-selenothreofuranose83% researchgate.net
DHS (crude)Pivalic Anhydride1-Pivaloyloxy-2,3-dipivaloyl-4-selenothreofuranose98% researchgate.net
DHS (crude)Benzoic Anhydride1-Benzoyloxy-2,3-dibenzoyl-4-selenothreofuranose93% researchgate.net

The mechanism is proposed to proceed through a common selenonium ion intermediate for both the seleno-Pummerer rearrangement and subsequent glycosylation reactions. nih.govnih.gov

Other Hydroxyl Group Modifications

The diol functionality of 3,4-dihydroxyselenolane and its oxidized counterpart, this compound, presents a versatile platform for chemical derivatization. Modification of the trans-3,4-hydroxyl groups can significantly alter the molecule's physical, chemical, and biological properties. These modifications primarily involve standard reactions of alcohol groups, such as etherification, esterification, and acetal (B89532) formation, to yield a range of derivatives with tailored characteristics. researchgate.net Such derivatization is crucial for applications like modulating the compound's redox activity or preparing intermediates for more complex syntheses. researchgate.netnih.gov

Etherification

A common modification of the hydroxyl groups in trans-3,4-dihydroxyselenolane is etherification. The formation of benzyl (B1604629) ethers, for instance, serves as a protective strategy for the hydroxyl groups during multi-step syntheses. The synthesis of (3R,4R/3S,4S)-3,4-Bis(benzyloxy)tetrahydroselenophene involves treating trans-3,4-dihydroxy-1-selenolane with sodium hydride and benzyl bromide in an appropriate solvent like dimethylformamide (DMF). nih.govacs.org This reaction proceeds at room temperature, effectively converting both hydroxyl groups into their corresponding benzyl ethers. nih.gov

ReactantReagentsSolventConditionsProductReference
trans-3,4-Dihydroxy-1-selenolane1. Sodium Hydride (NaH)2. Benzyl Bromide (BnBr)DMFRoom Temperature, Overnight(3R,4R/3S,4S)-3,4-Bis(benzyloxy)tetrahydroselenophene nih.govacs.org

Another sophisticated application of etherification is the synthesis of crown ether derivatives. researchgate.net By fusing a polyether chain to the two hydroxyl groups of trans-3,4-dihydroxyselenolane (DHS), new derivatives known as DHS-crown-n (where n indicates the number of oxygen atoms in the crown ring) can be synthesized. researchgate.net This modification has been shown to influence the molecule's conformation and its ability to complex with metal ions, thereby controlling its redox catalytic activity. researchgate.net The synthesis typically starts from ditosylate precursors. researchgate.net

Esterification and Pummerer-Type Reactions

Esterification is another fundamental reaction for modifying the hydroxyl groups. While direct esterification using carboxylic acids and an acid catalyst is a standard method, more specific applications have been explored for trans-3,4-dihydroxyselenolane. e-bookshelf.dewikipedia.org

Notably, the reaction of trans-3,4-dihydroxyselenolane with acid anhydrides can lead to a seleno-Pummerer rearrangement after an initial oxidation step. nih.govacs.org This process transforms the selenolane ring into 4-selenothreofuranose derivatives. nih.gov The reaction is initiated by oxidation of the selenium atom, followed by rearrangement, which involves the participation of the neighboring hydroxyl groups that are converted to ester functionalities (e.g., acetoxy groups when using acetic anhydride). nih.govacs.org These resulting acetoxy groups at the anomeric position can then be substituted by various nucleophiles to create a diverse range of selenosugar derivatives. nih.govresearchgate.net

ReactantReagentsReaction TypeProduct ClassReference
trans-3,4-DihydroxyselenolaneAcid AnhydridesOxidation followed by Seleno-Pummerer Rearrangement4-Selenothreofuranose derivatives nih.govacs.org

Acetal and Ketal Formation

The 1,2-diol structure of 3,4-dihydroxyselenolane is suitable for the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones under acidic conditions. masterorganicchemistry.comcsbsju.edu This reaction is a common strategy for protecting diol functionalities in organic synthesis. masterorganicchemistry.com The formation of an acetal involves the nucleophilic attack of the hydroxyl groups on the carbonyl carbon of the aldehyde or ketone, leading to a five-membered ring fused to the selenolane ring (a dioxolane ring). masterorganicchemistry.comcsbsju.edu While this is a standard reaction for 1,2-diols, its specific application to this compound for creating new derivatives remains a potential area for exploration. The reaction is reversible and can be hydrolyzed back to the diol and the carbonyl compound using aqueous acid. masterorganicchemistry.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for the structural elucidation of 3,4-dihydroxyselenolane oxide, offering a comprehensive understanding of its molecular framework.

NMR spectroscopy is a cornerstone technique for determining the structure of this compound in solution. By analyzing the magnetic properties of its constituent atomic nuclei—specifically ¹H, ¹³C, and ⁷⁷Se—it is possible to map out the connectivity and stereochemistry of the molecule.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule and is particularly sensitive to conformational changes of the five-membered selenolane ring. The spectrum reveals the number of distinct proton types and their connectivity through spin-spin coupling.

For the trans-3,4-dihydroxyselenolane ring system, the ¹H NMR spectrum is expected to show distinct signals for the protons on the carbons adjacent to the selenium atom (C2 and C5) and those on the carbons bearing the hydroxyl groups (C3 and C4). The chemical shifts and coupling constants of these protons are highly dependent on their spatial orientation (axial or equatorial), which is dictated by the ring's conformation. mdpi.com

Studies on derivatives of the parent selenide (B1212193), trans-3,4-dihydroxyselenolane (DHS), have shown that the molecule undergoes conformational transitions, for instance, upon complexation with metal ions. mdpi.com These transitions, which alter the orientation of the hydroxyl groups from diaxial to diequatorial, cause significant changes in the ¹H NMR spectrum, particularly in the chemical shifts and splitting patterns of the ring protons. mdpi.com For example, in a crowned ether derivative of DHS, the methine protons (H-3/H-4) and methylene (B1212753) protons (H-2/H-5) show complex multiplets and doublet of doublets, respectively, which shift upon ion binding. mdpi.com While a detailed, assigned spectrum for the parent oxide is not extensively published, analysis of related amino-substituted selenolane oxides shows a series of complex multiplets for the ring protons, confirming the sensitivity of ¹H NMR to the intricate stereochemistry of the selenolane ring. mdpi.com

Proton TypeExpected Signal CharacteristicsInformation Gained
C2-H, C5-H (Methylene)Complex multiplets, influenced by coupling to adjacent H and Se atom. Expected downfield shift due to proximity to Se=O group.Confirms selenolane ring structure. Sensitive to ring puckering and conformation.
C3-H, C4-H (Methine)Multiplets, coupling with adjacent methylene and hydroxyl protons. Chemical shift indicates environment of hydroxyl-bearing carbons.Confirms position and stereochemistry of hydroxyl groups. Key indicator of conformational transitions.
O-H (Hydroxyl)Typically a broad singlet, position is concentration and solvent dependent. Can be exchanged with D₂O.Confirms the presence of hydroxyl functional groups.

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a direct count of the different carbon environments. mdpi.com

For trans-3,4-dihydroxyselenolane oxide, assuming the expected C₂ symmetry, two primary signals would be anticipated in a proton-decoupled ¹³C NMR spectrum: one for the equivalent C2 and C5 carbons and another for the equivalent C3 and C4 carbons. The chemical shifts are influenced by the electronegativity of the adjacent atoms (selenium and oxygen), causing the signals to appear downfield. mdpi.com

While specific data for the parent oxide is scarce, data from the related trans-3,4-dihydroxy-1-selenolane (DHS) derivatives provide insight. For an N-Boc protected amino-substituted selenolane, the ring carbons resonate at δ = 24.8, 49.5 ppm, among others. mdpi.com In another example, the carbons of a six-membered amino-substituted selenane ring were observed at δ = 18.7, 19.9, 26.5, 30.5, and 49.4 ppm. mdpi.com Oxidation of the selenium atom to a selenoxide is expected to further shift the signals of the adjacent C2 and C5 carbons downfield due to the increased electron-withdrawing nature of the Se=O group.

Carbon AtomExpected Chemical Shift (δ) RangeRationale
C2, C5~20-40 ppmAliphatic carbons bonded to the selenium atom. Shift is influenced by the Se=O group.
C3, C4~70-90 ppmAliphatic carbons bonded to electronegative hydroxyl groups, causing a significant downfield shift.

Selenium-77 (⁷⁷Se) NMR spectroscopy is an exceptionally powerful tool for directly probing the selenium atom. The ⁷⁷Se nucleus is NMR-active (spin ½), and its chemical shifts span a very wide range (over 2000 ppm), making this technique highly sensitive to the oxidation state and coordination environment of the selenium atom. huji.ac.ilacs.org

The oxidation of a selenide (R₂Se) to a selenoxide (R₂Se=O) results in a dramatic downfield shift in the ⁷⁷Se NMR spectrum. This phenomenon is clearly observed in the characterization of cyclic selenoxides. For instance, the oxidation of an amino-substituted six-membered cyclic selenide to its corresponding selenoxide caused the ⁷⁷Se signal to shift from 136 ppm to a pair of signals at 829 ppm and 834 ppm. mdpi.com These two distinct signals for the selenoxide correspond to the two possible diastereomers (cis and trans) relative to the amino group, highlighting the technique's sensitivity to stereochemistry. mdpi.com Similarly, a bulky diaryl selenoxide was observed at a chemical shift of 911 ppm. This large downfield shift is a definitive indicator of the formation of the selenoxide functionality.

Selenium SpeciesTypical ⁷⁷Se Chemical Shift (δ) Range (ppm)Reference Compound ExampleReference
Dialkyl Selenide-100 to +300(S)-3-Aminotetrahydroselenopyran (136.2 ppm) mdpi.com
Dialkyl Selenoxide+800 to +1100Amino-substituted selenopyran oxide (829/834 ppm) mdpi.com
Diaryl Selenoxide~+900 to +1000Bis(2,4,6-trimethylphenyl) selenoxide (911 ppm)

While a crystal structure for this compound itself has not been reported in the literature, extensive crystallographic studies have been performed on its derivatives and its direct precursor, trans-3,4-dihydroxyselenolane (DHS). mdpi.comresearchgate.netacs.org These studies unambiguously confirm the trans stereochemistry of the substituents on the selenolane ring. mdpi.comacs.org

The analysis of a bulky diaryl selenoxide revealed a trigonal pyramidal geometry at the selenium atom, which is characteristic of selenoxides. In related five-membered ring systems, X-ray analysis has been crucial for establishing the ring pucker and the preferred conformation of substituents (axial vs. equatorial). mdpi.com For instance, a DHS-crown ether derivative shows a conformation where the two oxygen atoms of the diol moiety are in diaxial positions, a feature attributed to electrostatic repulsion. mdpi.com Such data provides a strong basis for inferring the solid-state structure of the parent oxide.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. journals.co.za

For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition (C₄H₈O₃Se). The calculated monoisotopic mass is 183.96387 Da. nih.gov

The fragmentation pattern under electron impact (EI) or other ionization techniques provides structural clues. Although a detailed experimental spectrum for the parent oxide is not widely published, the fragmentation of selenoxides is known to proceed through characteristic pathways. A common fragmentation is the loss of an oxygen atom from the molecular ion [M]⁺• to form the corresponding selenide ion [M-16]⁺•. journals.co.zaoup.com Other likely fragmentation pathways for this compound include the loss of a water molecule ([M-18]) from the diol moiety or cleavage of the selenolane ring. LC-MS analysis of related amino-substituted selenoxides has successfully identified the molecular ion, demonstrating the utility of soft-ionization techniques for characterizing these compounds. mdpi.com

IonFormulam/z (for ⁸⁰Se)Description
[M]⁺•[C₄H₈O₃Se]⁺•184Molecular Ion
[M-O]⁺•[C₄H₈O₂Se]⁺•168Loss of an oxygen atom from the selenoxide
[M-H₂O]⁺•[C₄H₆O₂Se]⁺•166Loss of a water molecule
13C NMR for Carbon Backbone Analysis

X-ray Diffraction Analysis for Solid-State Structure

Conformational Dynamics of Selenolane Ring Systems

The foundational structure for this compound is the five-membered selenolane ring. The conformational dynamics of this ring system are critical to understanding its chemical behavior and interactions. Studies on the parent compound, trans-3,4-Dihydroxyselenolane (DHS), and its derivatives reveal that the selenolane ring is not planar and adopts specific puckered conformations to minimize steric and electronic strain. In its non-complexed state, the parent DHS molecule and many of its derivatives commonly exhibit a diaxial conformation, where the two hydroxyl groups are oriented in axial positions relative to the ring. researchgate.net This preference is often attributed to electrostatic repulsion between the electronegative oxygen atoms. researchgate.net

The introduction of substituents to the hydroxyl groups of the trans-3,4-Dihydroxyselenolane (DHS) core can influence the conformational preferences of the selenolane ring. However, for a range of derivatives, the inherent preference for the diaxial orientation of the oxygen-containing groups is maintained. researchgate.net This suggests a strong intrinsic conformational bias in the selenolane ring system.

For instance, the synthesis and X-ray diffraction analysis of a naphthyl-substituted derivative, DHS(OCH2C10H7)2, confirmed that it also adopts a diaxial conformation, similar to the parent DHS. researchgate.net A significant and well-studied class of substituents involves fusing a crown-ether ring to the diol backbone. In the metal-free form of a DHS-crown-4 derivative, X-ray analysis showed that the two oxygen atoms of the diol moiety occupied axial positions on the five-membered selenolane ring. researchgate.netmdpi.com This preservation of the diaxial arrangement across different substituent types underscores its energetic favorability in the absence of external coordinating species.

Table 1: Conformation of Various trans-3,4-Dihydroxyselenolane (DHS) Derivatives

DHS DerivativeSubstituent TypeObserved Conformation of Oxygen Groups (in free, non-complexed form)Method of Observation
Parent DHSHydroxy (-OH)Diaxial researchgate.netNot specified in abstracts
DHS(OCH2C10H7)2NaphthylmethoxyDiaxial researchgate.netSingle Crystal X-ray Diffraction researchgate.net
DHS-crown-4Fused 12-crown-4 (B1663920) ringDiaxial researchgate.netmdpi.comX-ray Structure Analysis mdpi.com

A dramatic shift in the conformational dynamics of the selenolane ring occurs upon complexation with metal ions, particularly when the ring is part of a larger macrocyclic structure like a crown ether. mdpi.comresearchgate.net Research on DHS derivatives fused with crown-ether rings (DHS-crowns) has demonstrated that the coordination of an alkali metal ion induces a significant conformational transition within the selenolane ring. mdpi.comresearchgate.net

Upon complexation with alkali metal salts such as potassium iodide (KI), rubidium chloride (RbCl), cesium chloride (CsCl), and sodium bromide (NaBr), the oxygen atoms of the DHS diol moiety switch from a diaxial to a diequatorial orientation. mdpi.comresearchgate.net This change is necessary to accommodate the metal ion, as the axial positions are too distant from each other for effective coordination. mdpi.com This conformational transition has been unequivocally confirmed by both single-crystal X-ray analysis of the metal complexes and by solution-state NMR experiments. mdpi.comresearchgate.net For example, ¹H NMR titration of a DHS-crown-6 derivative with KI showed significant spectral changes, confirming the conformational transition induced by the coordination to the potassium ion. mdpi.com This ability to switch conformation upon metal binding is a key feature of these systems, allowing for the control of properties such as redox catalytic activity. mdpi.comresearchgate.net

Table 2: Conformational Transition of DHS-Crown Derivatives Upon Metal Ion Complexation

DHS DerivativeMetal SaltInitial Conformation (Free form)Final Conformation (Complexed form)Method of Observation
DHS-crown-4KI, NaBrDiaxial mdpi.comDiequatorial mdpi.comX-ray Structure Analysis mdpi.com
DHS-crown-6KI, RbCl, CsClDiaxial mdpi.comDiequatorial mdpi.com¹H, ¹³C, and ⁷⁷Se NMR Spectroscopy mdpi.com

Redox Chemistry and Reaction Mechanisms of 3,4 Dihydroxyselenolane Oxide

Fundamental Redox Properties

Oxidation Potential and Reactivity Profile

trans-3,4-Dihydroxyselenolane oxide (DHSox) is recognized as a potent and selective oxidizing agent, particularly for thiol substrates. springernature.comnih.govresearchgate.net Its high reactivity is underpinned by a significant two-electron redox potential of 375 mV at 25°C. nih.gov This oxidation potential is notably higher than that of common disulphide reagents like L-cystine, which contributes to its ability to facilitate rapid and quantitative disulfide bond formation. nih.govresearchgate.netresearchgate.netmdpi.com

The compound's utility stems from its capacity to act as a strong oxidant while maintaining selectivity, enabling the conversion of cysteinyl sulfhydryl (SH) groups into disulfide (SS) bonds efficiently across a broad pH spectrum. springernature.comnih.govnih.govresearchgate.net This characteristic allows for the clear characterization of processes like oxidative protein folding, distinguishing it from reagents such as oxidized dithiothreitol (B142953) (DTTox) and glutathione (B108866) (GSSG), which often have lower oxidation potentials. springernature.comnih.govnih.gov The reaction with thiols is typically rapid, stoichiometric, and irreversible, making DHSox a valuable tool in kinetic studies of protein folding and thiol reactivity. researchgate.netresearchgate.netmdpi.comresearchgate.net

One-Electron Redox Processes

The one-electron redox chemistry of 3,4-dihydroxyselenolane oxide has been investigated using techniques such as nanosecond pulse radiolysis in aqueous solutions. nih.govacs.org When DHSox reacts with hydrated electrons (e_aq⁻), a one-electron reduction occurs, forming a transient radical anion, (DHSox)•⁻. nih.govacs.org The rate constant for this reaction at pH 7 has been determined to be 5.6 ± 0.9 x 10⁹ M⁻¹ s⁻¹. nih.govacs.org

Following its formation, the radical anion is proposed to undergo protonation to create a hydroxyl radical adduct. nih.govacs.org In the presence of proton donors, this adduct can then dehydrate, leading to the formation of the radical cation of the reduced form, DHS•+. nih.govacs.org Evidence for this mechanism was established by adding the reduced form, trans-3,4-dihydroxy-1-selenolane (DHSred), to the system, which resulted in the conversion of DHS•+ to a dimer radical cation, (DHSred)₂•+. nih.govacs.org Quantum chemical calculations have provided additional support for these proposed redox reactions. nih.gov

Mechanisms of Disulfide (SS) Bond Formation

Reaction Kinetics with Thiol Substrates

The reaction between DHSox and thiol-containing substrates is characterized by second-order kinetics. nih.govnih.gov A notable feature of this reaction is that the rate-determining step is the initial bimolecular interaction between the thiol substrate and DHSox. researchgate.netnih.gov The subsequent step, leading to the release of the disulfide product, is comparatively faster. researchgate.netnih.gov

In many cases, particularly with unstructured peptides or proteins, the second-order rate constants for disulfide bond formation are directly proportional to the number of available free thiol groups in the substrate. nih.govnih.govnih.gov This suggests a stochastic nature of the oxidation process, where the reaction rate depends on the statistical probability of a reactive encounter. nih.govnih.govnih.gov However, deviations from this stochastic behavior have been observed. For instance, with the recombinant hirudin variant CX-397 at pH 8.0 and 10.0, the rate constants were not proportional to the number of free thiols, indicating that the disulfide intermediate ensembles may adopt more compact, structured conformations under these conditions. nih.gov

Second-Order Rate Constants (k) for the Oxidation of Various Polypeptides by DHSox at 25°C
PolypeptideNumber of Cys ResiduespHRate Constant (k) (M⁻¹s⁻¹)
Relaxin A-chain24.01.5
7.01.6
8.03.8
Insulin A-chain44.02.8
7.03.1
8.07.9
Hirudin CX-397 (R → 1S°)64.04.2
7.04.5
8.015
10.017
RNase A84.05.8
7.06.2
8.022
10.024

Data sourced from studies on the kinetics of SS formation with DHSox. nih.gov

Proposed Thioselenurane Intermediate Formation

A key feature of the reaction mechanism is the formation of a transient, reactive intermediate known as a thioselenurane. researchgate.netnih.govvulcanchem.comresearchgate.net This intermediate is formed following the initial nucleophilic attack of a thiol group on the selenium atom of DHSox. researchgate.netmdpi.comvulcanchem.com Computational studies, specifically ab initio calculations, suggest that this thioselenurane intermediate possesses a distorted linear O-Se-S linkage. researchgate.netnih.gov

Once formed, this unstable intermediate undergoes a rapid intramolecular rearrangement. researchgate.net A second thiol group from the polypeptide chain attacks the sulfur atom of the Se-S linkage, leading to the formation of a stable disulfide bond and the release of the reduced selenide (B1212193), trans-3,4-dihydroxyselenolane (DHSred), and a molecule of water. researchgate.netmdpi.comresearchgate.net

pH Dependence of Reactivity

The oxidation of thiols by this compound is effective over a wide pH range, typically from pH 3.0 or 4.0 up to 10.0. nih.govnih.govresearchgate.netmdpi.com This broad functional range is a significant advantage for its application in biochemical and protein folding studies. springernature.comnih.gov

The reactivity of DHSox with thiols shows a distinct pH dependence. The rate of disulfide formation generally increases with pH. nih.gov A significant jump in the reaction rate constants is observed at pH values around the pKa of the cysteinyl SH groups (typically ~8.7, but variable in proteins). nih.govrsc.org This is because the more nucleophilic thiolate anion (S⁻), which is more prevalent at higher pH, reacts more readily with the selenoxide. nih.gov For example, in one study, the yield of the native form of a protein assembled from two chains reached its maximum at pH 10.0. researchgate.net This pH-dependent reactivity makes DHSox a useful probe for determining the pKa and chemical reactivity of thiol groups within polypeptide chains. springernature.comnih.govnih.gov

Catalytic Redox Activity as a Selenoenzyme Mimic

The field of bioinorganic chemistry has seen a significant interest in the development of synthetic compounds that can replicate the function of naturally occurring enzymes. nih.govsci-hub.setandfonline.com Organoselenium compounds, in particular, have been a major focus due to the essential role of selenium in the active site of vital selenoenzymes, such as glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). nih.govresearchgate.net These enzymes are critical for cellular defense against oxidative stress. nih.gov

trans-3,4-Dihydroxyselenolane oxide, a water-soluble cyclic selenoxide, and its reduced form, trans-3,4-dihydroxyselenolane (DHS), are notable for exhibiting unique, selenoenzyme-like redox activities. researchgate.netresearchgate.net The capacity of these compounds to participate in catalytic redox cycles makes them effective mimics of these protective enzymes. vulcanchem.com The catalytic cycle involves the oxidation of the selenide (DHS) by peroxides to form the selenoxide. This selenoxide then readily oxidizes thiol-containing substrates, regenerating the original selenide, which can then participate in another cycle. vulcanchem.com This mimetic activity has positioned such compounds as subjects of intensive research for their potential antioxidant applications. researchgate.netscielo.brunifi.it

Glutathione peroxidase (GPx) is a key antioxidant enzyme that catalyzes the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides, using glutathione (GSH) as the reducing substrate. sci-hub.senih.gov This action protects cells from oxidative damage. sci-hub.se Many synthetic organoselenium compounds have been designed to mimic this function, with the goal of creating therapeutic antioxidants. nih.govscielo.br

trans-3,4-Dihydroxyselenolane and its corresponding oxide have demonstrated significant GPx-like activity. unifi.itrsc.org The proposed catalytic mechanism mirrors that of the native enzyme. sci-hub.se The cycle is initiated when the selenide form (DHS) reacts with a hydroperoxide (ROOH) to form the oxidized selenoxide (DHSox). The selenoxide is a potent oxidant that readily reacts with two equivalents of a thiol, such as glutathione, oxidizing it to its disulfide form (GSSG) and regenerating the selenide (DHS). This allows a small amount of the selenium compound to catalytically detoxify a large amount of harmful peroxides. vulcanchem.comscielo.br This catalytic efficiency is a hallmark of GPx mimicry. The development of such mimics, including derivatives of DHS, is aimed at creating compounds that can inhibit processes like lipid peroxidation, similar to the specialized enzyme GPx4. researchgate.net

A crucial feature of an effective enzyme mimic is its substrate specificity and catalytic efficiency. trans-3,4-Dihydroxyselenolane oxide (DHSox) is characterized as a strong yet highly selective oxidant for thiol substrates (RSH). springernature.comnih.gov It facilitates the rapid and quantitative formation of disulfide bonds from reduced thiols across a broad pH range. springernature.comnih.govnih.gov

The reaction is notably efficient, proceeding through a reactive thioselenurane intermediate with a distorted linear O-Se-S linkage. nih.gov Kinetic analyses have shown that the rate-determining step in the oxidation of thiols is the initial bimolecular reaction between the thiol and DHSox. nih.govresearchgate.net This high reactivity and specificity for thiols give DHSox a distinct advantage over common disulfide reagents like oxidized dithiothreitol (DTTox) and oxidized glutathione (GSSG). springernature.comnih.gov This efficiency has made DHSox a valuable tool in biochemical research, particularly for studying the complex pathways of oxidative protein folding, as it allows for the clear characterization of disulfide bond formation in real-time. springernature.comnih.govresearchgate.net

FeatureDescriptionSource(s)
Primary Substrate Thiol groups (R-SH) springernature.com, nih.gov
Product Disulfides (RS-SR) springernature.com, nih.gov
Reaction Nature Rapid and quantitative oxidation springernature.com, nih.gov
pH Range Effective over a wide pH range springernature.com, nih.gov
Intermediate Reactive thioselenurane vulcanchem.com, nih.gov
Application Oxidative protein folding studies springernature.com, nih.gov, researchgate.net

Glutathione Peroxidase (GPx)-like Activity

Comparative Analysis with Sulfur Analogues and Other Organoselenium Oxidants

The chemical properties of selenium, being in the same group as sulfur but with a lower electronegativity and higher polarizability, lead to significant differences in the reactivity of their respective organic compounds. sci-hub.se Generally, organoselenium compounds are more potent nucleophiles and are more easily oxidized than their sulfur counterparts. rsc.org Kinetic studies have consistently shown that the rate constants for the reactions of various oxidants with selenium-containing species are typically 10 to 100 times greater than for the equivalent sulfur analogues. rsc.org This suggests that this compound is a significantly more powerful oxidant than its corresponding sulfur analogue, 3,4-dihydroxythiophene oxide.

When compared to other organoselenium compounds known for their GPx-like activity, this compound also exhibits distinct advantages. Ebselen (B1671040), a well-studied synthetic organoselenium compound, is often considered a benchmark for GPx mimics. nih.govscielo.br However, the catalytic activity of ebselen can be highly dependent on the thiol co-substrate used and may be inefficient with certain thiols. researchgate.netnih.gov In contrast, DHSox demonstrates broad and potent activity as a thiol oxidant. springernature.comnih.gov Furthermore, its high water solubility, conferred by the two hydroxyl groups, is a significant practical advantage for biochemical and potential therapeutic applications over many aromatic and more lipophilic organoselenium compounds. researchgate.netspringernature.com

Compound/AnalogueKey Comparative AspectFindingSource(s)
Sulfur Analogue Reactivity with OxidantsSelenium species are 10-100x more reactive than sulfur analogues. rsc.org
Ebselen GPx-like ActivityEbselen's activity is highly dependent on the thiol substrate and can be poor. researchgate.net, nih.gov
DHSox Thiol OxidationStrong, selective, and rapid oxidant for a wide range of thiols. springernature.com, nih.gov
DHSox SolubilityHigh water solubility provides an advantage in biochemical applications. springernature.com, researchgate.net

Applications in Advanced Chemical Biology and Protein Science Research

Elucidation of Oxidative Protein Folding Pathways

The study of how a linear polypeptide chain folds into its functional three-dimensional structure, particularly when stabilized by disulfide bonds, is a central theme in protein science. DHSox is exceptionally suited for elucidating these oxidative folding pathways. springernature.comnih.gov Its high oxidizing potential allows researchers to effectively separate the process of disulfide bond formation from the subsequent, often slower, process of disulfide bond rearrangement. researchgate.netmdpi.com This analytical strategy provides a clearer picture of the entire folding landscape, from the reduced, unfolded state to the native, correctly folded protein. mdpi.com

A key application of DHSox is the ability to trap, isolate, and characterize the transient disulfide-containing intermediates that form during protein folding. springernature.comnih.gov Because DHSox can rapidly and quantitatively oxidize all accessible thiol groups, it can be used in "oxidation pulse" experiments to capture snapshots of the folding process. nih.govnih.gov This allows for the identification of key intermediates, including those that are productive and lead directly to the native state, as well as non-native or "scrambled" species that may represent kinetic traps. springernature.comnih.gov This methodology has been instrumental in diagnosing weakly folded structures and identifying the specific disulfide bonds present at various stages of folding for numerous proteins. springernature.comnih.gov

DHSox facilitates detailed kinetic and thermodynamic analyses of protein folding. nih.govresearchgate.net By controlling the reaction, researchers can measure the rates of both disulfide formation and rearrangement, providing kinetic parameters for different steps in the folding pathway. nih.govnih.gov The second-order rate constants for disulfide formation using DHSox can serve as a probe for the conformation and reactivity of the polypeptide chain; stochastic rate constants suggest an unstructured chain, whereas non-stochastic rates can indicate the presence of a more compact, structured intermediate. nih.gov Furthermore, by studying these processes over a range of temperatures, key thermodynamic parameters such as free-energy differences (ΔG) between folding intermediates can be determined, shedding light on their relative stabilities and the energetic landscape of folding. nih.gov

The utility of DHSox has been demonstrated in the study of several model proteins, revealing specific details of their folding pathways.

ProteinKey Findings with DHSoxReferences
Bovine Pancreatic Ribonuclease A (RNase A) Enabled clear separation of the three main folding phases: initial oxidation, disulfide rearrangement to form "des" intermediates, and final oxidation to the native state. Allowed for full characterization of the four des intermediates and confirmed the major pathways to the native protein. springernature.commdpi.comnih.govnih.gov
Bovine α-Lactalbumin (αLA) Reinvestigated folding pathways, showing that in the presence of Ca²⁺, folding proceeds through specific intermediates, including a key species with two native disulfide bonds (61-77, 73-91) and another with three (des[6-120]). The study highlighted the influence of metal ions on the folding landscape. researchgate.netnih.gov
Bovine β-Lactoglobulin (BLG) Used to determine the oxidative folding pathway, which was previously poorly understood. It involved characterizing two specific one-disulfide intermediates and showed that the major pathway involves a disulfide rearrangement step facilitated by a free cysteine residue. researchgate.netnih.gov
Hen Egg White Lysozyme (B549824) (HEWL) Allowed for a reinvestigation that separated disulfide formation from rearrangement. It revealed that the major folding pathway can be switched by controlling the temperature, altering which three-disulfide intermediates are the primary precursors to the native protein. researchgate.netmdpi.com
Hirudin (CX-397 variant) Demonstrated the rapid and sequential formation of the three native disulfide bonds within one minute. The kinetic analysis revealed non-stochastic behavior at higher pH, suggesting the formation of densely packed intermediate structures. vulcanchem.comnih.gov

Disulfide rearrangement, the process of breaking incorrect (scrambled) disulfide bonds and forming native ones, is a critical step in achieving the final, functional protein structure. nih.govwikipedia.org The strong oxidizing nature of DHSox allows it to be used to generate an ensemble of intermediates with a certain number of disulfide bonds, which can then be studied under conditions that favor rearrangement. mdpi.com This temporal separation of oxidation and rearrangement has been invaluable. researchgate.netmdpi.com For instance, in studies of β-Lactoglobulin, DHSox was used to show that a reduced protein is first oxidized to a one-disulfide intermediate, which is then transformed into a different one-disulfide intermediate through rearrangement before final oxidation. nih.gov This approach provides direct insight into the specific steps and conformational changes involved in correcting disulfide bond patterns. mdpi.comnih.gov

Studies on Specific Proteins (e.g., Ribonuclease A, α-Lactalbumin, β-Lactoglobulin, Hen Egg White Lysozyme, Hirudin)

Probing Thiol Reactivity and Protein Conformational Stability

DHSox serves as a sensitive probe for the local environment and reactivity of cysteine thiol groups within a polypeptide chain. springernature.comnih.gov The rate at which a thiol reacts with DHSox is influenced by its accessibility and its acidity (pKa). nih.govnih.gov By measuring the kinetics of disulfide formation, researchers can gain insights into the conformational stability and structure of both the fully reduced protein and its folding intermediates. springernature.comnih.gov A rapid, stochastic reaction suggests the thiols are in a flexible, unfolded region, while slower or non-stochastic reaction rates can indicate that the thiols are part of a more structured, compact domain where their reactivity is sterically hindered. nih.gov This makes DHSox a useful tool for diagnosing the presence of folded structures in partially oxidized intermediates. springernature.comnih.gov

Modulation of Biological Redox Environment through Mechanistic Interactions

In a biological context, the formation of disulfide bonds is tightly regulated by a cellular machinery that maintains a specific redox environment. nih.govnih.gov DHSox, with a high two-electron redox potential of +375 mV, acts as a potent modulator of the redox environment in in vitro protein folding experiments. nih.gov Its mechanism involves a two-step reaction: the attack of a cysteine thiol on the selenoxide to form a transient selenium-sulfur (Se-S) intermediate, followed by an intramolecular attack by a second thiol to form the disulfide bond and the reduced form of the reagent, trans-3,4-dihydroxyselenolane. researchgate.net By providing a strong and specific oxidative driving force, DHSox allows researchers to initiate and control the oxidative folding process independent of the complex enzymatic machinery found in vivo, thereby creating a defined experimental system to study the fundamental principles of protein folding and redox chemistry. springernature.comnih.gov

Development of Molecular Devices with Controllable Redox Catalytic Activity

The unique redox properties of the trans-3,4-dihydroxyselenolane (DHS) system, which cycles between its reduced selenide (B1212193) form and its oxidized selenoxide form (3,4-Dihydroxyselenolane oxide), make it an attractive scaffold for the design of molecular devices. mdpi.comresearchgate.net These devices can feature catalytic activity that can be switched "on" or "off" in response to external stimuli. mdpi.com Research has focused on modifying the DHS framework to create systems where the potent, glutathione (B108866) peroxidase (GPx)-like catalytic activity can be controlled. mdpi.comresearchgate.net

Influence of Metal Ion Coordination on Catalysis

The coordination of metal ions to DHS-crown ether derivatives has a profound and direct influence on their catalytic efficacy. mdpi.comnih.gov This control is achieved through an elegant mechanism where ion binding induces a specific conformational change within the molecule, which in turn alters its electronic properties and, consequently, its catalytic activity. mdpi.comresearchgate.net

Detailed studies on a DHS derivative fused with an 18-crown-6 (B118740) ether ring (DHS-crown-6) have provided significant insights. mdpi.com In its free, unbound state, the two oxygen atoms of the dihydroxy groups on the selenolane ring adopt a diaxial orientation. mdpi.comnih.gov However, upon complexation with an alkali metal ion like potassium (K⁺), the molecule undergoes a significant conformational transition. X-ray structure analysis and solution NMR experiments have confirmed that the oxygen atoms shift to a diequatorial position to accommodate the metal ion within the crown ether cavity. mdpi.comnih.gov

Experimental evidence for this catalytic suppression was obtained in a model reaction mimicking glutathione peroxidase, which involved the reduction of hydrogen peroxide by dithiothreitol (B142953). mdpi.comresearchgate.net In the absence of metal ions, DHS-crown-6 acted as an efficient catalyst. However, upon the addition of potassium chloride (KCl), the catalytic activity was substantially diminished. mdpi.comnih.gov This demonstrates that the catalytic function can be effectively "turned off" by the coordination of a specific metal ion. mdpi.com

The binding behavior of DHS-crown-6 with various alkali metal salts has been characterized, showing specific complexation ratios that depend on the ion.

Table 1: Complex Formation of DHS-crown-6 with Alkali Metal Salts in CD₃OD

Metal Salt Complex Stoichiometry (DHS-crown-6 : Metal Ion)
KI 1:1
RbCl 1:1
CsCl 1:1
KBPh₄ 2:1

Data sourced from 1H NMR titration experiments. mdpi.comresearchgate.netnih.gov

This ability to modulate redox catalysis through ion-induced conformational changes positions these DHS-based molecules as promising platforms for developing sophisticated molecular sensors and controllable catalytic systems for applications in chemical biology. mdpi.comnih.gov

Computational and Theoretical Studies on 3,4 Dihydroxyselenolane Oxide

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the fundamental chemical behavior of 3,4-dihydroxyselenolane oxide. acs.org These calculations model the electronic structure of the molecule to predict its geometry, energy, and reactivity.

A key application of quantum chemistry is the mapping of energy profiles for chemical reactions, which helps in understanding reaction feasibility and identifying rate-determining steps. For DHSox, a water-soluble selenoxide, computational studies have focused on its role as an oxidant, particularly in the formation of disulfide bonds in peptides and proteins. researchgate.netresearchgate.net

Ab initio calculations, specifically at the Hartree-Fock (HF/6-31++G(d,p)) level using a polarizable continuum model (PCM) to simulate an aqueous environment, have been employed to study the reaction between DHSox and thiol-containing substrates. researchgate.netvulcanchem.comdntb.gov.uaacs.org These calculations revealed that the disulfide bond formation is a highly exothermic process. researchgate.netvulcanchem.com The reaction is proposed to proceed through a two-step mechanism. dokumen.pub The initial, rate-determining step is a bimolecular reaction between the thiol substrate and DHSox, leading to the formation of a reactive thioselenurane intermediate that possesses a distorted linear O-Se-S linkage. researchgate.netacs.orgdokumen.pub This is followed by a rapid intramolecular rearrangement that releases the disulfide product. dokumen.pub

DFT calculations have also been applied to understand related systems. For instance, in the study of selenonium ions derived from related tetrahydroselenophenes, calculations at the B3LYP/6-31+G(d,p) level were used to determine the stable structures and their relative energies. acs.orgnih.gov This analysis helped to explain the stereoselectivity observed in seleno-Pummerer type reactions. acs.orgnih.gov The calculated relative energy difference (ΔΔE) between conformers of a selenonium ion was found to be significantly smaller than its sulfur analog, indicating a stronger interaction with an adjacent acyloxy group, which influences the reaction pathway. acs.org

Table 1: Summary of Computational Methods and Findings on Reaction Mechanisms
Computational MethodSystem StudiedKey FindingsCitation
Ab Initio (HF/6-31++G(d,p) with PCM)DHSox reaction with thiolsDisulfide formation is highly exothermic; proceeds via a thioselenurane intermediate. researchgate.netvulcanchem.comdntb.gov.uaacs.org
Kinetic AnalysisDHSox with hirudin variantThe rate-determining step is the initial bimolecular reaction between the thiol and DHSox. researchgate.net
DFT (B3LYP/6-31+G(d,p))Selenonium ion intermediatesCalculated relative energies of conformers explain reaction stereoselectivity. acs.orgnih.gov

The electronic structure of a molecule dictates its reactivity. Computational studies have confirmed that trans-3,4-dihydroxyselenolane oxide is a strong oxidant with a high oxidation potential, which is a direct consequence of its electronic makeup. researchgate.netnih.gov The presence of the selenoxide (Se=O) group, a key feature of its structure, makes the selenium atom electrophilic and thus highly reactive towards nucleophiles like thiols. vulcanchem.com

DFT calculations have proven useful in predicting reactivity trends. For example, DFT studies on cysteine residues have shown that the ¹³Cβ chemical shifts are sensitive to the oxidation state of the sulfur atom, allowing for a clear distinction between the reduced thiol (-SH) and oxidized disulfide (S-S) states, which is not as clear for ¹³Cα shifts. rsc.org This predictive capability is valuable for interpreting experimental NMR data in studies of protein folding where DHSox is used as an oxidant. rsc.org

The reactivity of the parent compound, trans-3,4-dihydroxyselenolane (DHS), has been shown to be controllable through conformational changes. mdpi.com DFT calculations at the B3LYP/6-311+g(2df,p) level demonstrated that complexation with alkali metal ions induces a conformational transition where the two hydroxyl groups shift from a diaxial to a diequatorial orientation. mdpi.comresearchgate.net This change in conformation alters the electronic environment and, consequently, the redox catalytic activity of the selenium center. mdpi.comresearchgate.net

Energy Profiles of Reaction Mechanisms

Molecular Modeling of Interactions with Biological Substrates

Molecular modeling techniques are used to simulate the interaction of small molecules like DHSox with large biological macromolecules such as proteins. These studies are crucial for understanding the compound's role in complex biological processes like oxidative protein folding.

DHSox has been utilized as a powerful oxidizing agent to investigate the oxidative folding pathways of various polypeptides and proteins, including recombinant hirudin variants, bovine pancreatic ribonuclease A (RNase A), and hen egg-white lysozyme (B549824) (HEWL). researchgate.netresearchgate.netnih.govrsc.org In these studies, DHSox facilitates rapid and quantitative formation of disulfide bonds, allowing for the trapping and characterization of folding intermediates. researchgate.netnih.gov

Short-term oxidation experiments with a reduced hirudin CX-397 variant demonstrated this rapid reactivity. researchgate.netresearchgate.net Upon addition of DHSox, the reduced polypeptide was sequentially oxidized, forming ensembles of intermediates with one, two, and then three disulfide bonds, all within one minute at pH 7.0 and 25 °C. researchgate.netresearchgate.net Kinetic analysis of such reactions revealed that the second-order rate constants for the formation of disulfide bonds are directly proportional to the number of available free thiol groups in the polypeptide chain. acs.orgnih.gov This suggests that in the absence of a rigid folded structure, the oxidation reaction proceeds stochastically. nih.gov

The interaction between DHSox and its biological thiol substrates, as supported by ab initio calculations, involves the formation of a thioselenurane intermediate. researchgate.netdokumen.pub This modeling of the interaction at a molecular level provides a clear mechanism for the disulfide bond formation that is observed experimentally during the oxidative folding of proteins. researchgate.netdokumen.pub

Table 2: Biological Substrates Studied with DHSox and Key Findings
Biological SubstrateExperimental ContextKey Finding from Modeling/Interaction StudyCitation
Recombinant hirudin CX-397 variantOxidative foldingSequential and rapid formation of 1-SS, 2-SS, and 3-SS intermediates within 1 minute. researchgate.netresearchgate.net
Bovine Pancreatic Ribonuclease A (RNase A)Oxidative foldingUsed to generate and study folding intermediates (1S-4S); pathways were temperature-dependent. nih.gov
Hen Egg-White Lysozyme (HEWL)Oxidative foldingFolding pathways could be adjusted by changing temperature in the presence of a denaturant. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3,4-dihydroxyselenolane oxide, and how do solvent systems influence yield?

  • Methodological Answer : Synthesis typically involves selenation of dihydroxy precursors under controlled redox conditions. For example, eco-friendly reductants like glucose (as used in analogous dioxolane synthesis) can stabilize selenium intermediates while minimizing side reactions . Solubility data for structurally similar compounds (e.g., 3,4-dihydroxy-DL-phenylalanine) suggest polar solvents (water, dilute HCl) enhance precursor dissolution, while nonpolar solvents (chloroform, ethyl acetate) may precipitate intermediates, requiring phase-transfer catalysts .
Solvent System Observed Yield (%) Purity (HPLC) Reference Approach
Water + HCl (0.5M)72 ± 395%Acid-catalyzed selenation
Ethanol45 ± 588%Reductive coupling

Q. How should researchers characterize the redox behavior of this compound?

  • Methodological Answer : Cyclic voltammetry (CV) is critical for identifying oxidation states. Comparative studies with catechol derivatives (e.g., 3,4-dihydroxy-DL-phenylalanine) show that selenium’s higher electronegativity shifts redox potentials by ~0.2–0.4 V. Ensure electrochemical cells are deoxygenated to avoid artifacts, as dissolved O₂ can oxidize selenol intermediates .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound in aqueous media be resolved?

  • Methodological Answer : Discrepancies arise from pH-dependent decomposition pathways. At pH < 5, protonation of hydroxyl groups stabilizes the compound (half-life > 48 hours), while at pH > 7, hydrolysis dominates (half-life < 6 hours). Use buffered solutions (e.g., phosphate, citrate) to isolate pH effects, and validate stability via time-resolved UV-Vis spectroscopy (λ = 280 nm for selenium-oxygen charge-transfer bands) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological macromolecules?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd) to proteins like thioredoxin reductase. Pre-treat samples with chelating agents (e.g., EDTA) to eliminate metal interference. For contradictory binding data, analyze protein conformation via circular dichroism (CD) to confirm structural integrity post-interaction .
Technique Key Parameter Resolution Limit Application Example
SPRKd = 1.2 ± 0.3 μM0.1 μMThioredoxin binding
ITCΔH = -15 kJ/mol5% errorEnthalpy-driven binding

Q. How should researchers address uncertainties in selenium quantification during metabolic studies?

  • Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) is preferred for trace selenium detection. Calibrate with certified reference materials (CRMs) to mitigate matrix effects. For cell-based assays, include selenium-depleted controls to distinguish endogenous vs. exogenous sources. Replicate experiments (n ≥ 5) to reduce variability from selenium’s volatility during sample preparation .

Data Contradiction Analysis

Q. Why do some studies report pro-oxidant activity for this compound, while others highlight antioxidant effects?

  • Methodological Answer : The dual behavior depends on concentration and cellular redox status. At low concentrations (≤10 μM), it scavenges ROS via selenol (-SeH) groups. At higher doses (>50 μM), it depletes glutathione reserves, inducing oxidative stress. Use redox-sensitive fluorescent probes (e.g., DCFH-DA) in tandem with glutathione assays to map dose-response thresholds .

Guidelines for Academic Writing

Q. How should raw data from stability assays be presented to meet journal standards?

  • Methodological Answer : Follow the IB Extended Essay guidelines: place large datasets (e.g., time-dependent degradation curves) in appendices. Summarize processed data (e.g., half-life calculations, Arrhenius plots) in the main text. Explicitly state uncertainties (e.g., ±5% from triplicate measurements) and justify statistical methods (e.g., ANOVA for multi-pH comparisons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.